4-Nonyl Phenol-glucuronide
Description
Properties
CAS No. |
207725-23-3 |
|---|---|
Molecular Formula |
C₂₁H₃₂O₇ |
Molecular Weight |
396.47 |
Synonyms |
β-D-Glucopyranosiduronic acid 4-Nonylphenyl |
Origin of Product |
United States |
Biotransformation and Metabolic Pathways of 4 Nonyl Phenol Glucuronide Formation
Enzymatic Processes in Glucuronidation of Nonylphenol Isomers
The enzymatic conjugation of 4-nonylphenol (B119669) with glucuronic acid is a critical step in its metabolism. This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). wikipedia.orgnih.gov
Role of UDP-Glucuronosyltransferases (UGTs) in Conjugate Synthesis
UDP-glucuronosyltransferases (UGTs) are a group of enzymes that play a central role in the metabolism of a wide array of substances, including drugs, toxins, and endogenous compounds. wikipedia.orgnih.gov They facilitate a process called glucuronidation, where a glucuronic acid molecule is transferred from the high-energy donor, UDP-glucuronic acid (UDPGA), to a substrate like 4-nonylphenol. wikipedia.orgfrontiersin.org This conjugation reaction increases the water solubility of the lipophilic 4-NP, making it easier for the body to excrete. nih.gov The glucuronidation of 4-NP is a major detoxification pathway observed across various species. nih.govresearchgate.net
The general reaction catalyzed by UGTs is as follows: Substrate (e.g., 4-Nonylphenol) + UDP-glucuronic acid → Substrate-glucuronide + UDP
This enzymatic process is a vital component of Phase II metabolism, which aims to detoxify and eliminate foreign compounds from the body. wikipedia.org Studies have shown that the glucuronidation of 4-nonylphenol effectively eliminates its ability to activate the estrogen receptor, thereby mitigating its endocrine-disrupting effects. oup.com
Specific UGT Isoforms Implicated in 4-Nonyl Phenol-glucuronide Formation (e.g., UGT2B1)
While the UGT superfamily comprises numerous isoforms with overlapping substrate specificities, specific isoforms have been identified as key players in the glucuronidation of 4-nonylphenol. nih.gov Research has pointed to the particular importance of the UGT2B family in this process.
In rats, the isoform UGT2B1 has been demonstrated to be a primary catalyst for the glucuronidation of bisphenol A, a compound structurally similar to 4-nonylphenol. researchgate.net Further studies have confirmed that UGT2B1 is also involved in the glucuronidation of 4-nonylphenol in rat liver microsomes. researchgate.net This isoform is known to be inducible by substances like phenobarbital. nih.gov In mice, UGT2B1 has also been identified as a major contributor to the glucuronidation of bisphenol A. researchgate.net While direct evidence for other specific UGT isoforms in 4-NP metabolism is still being researched, the significant role of UGT2B1 in the glucuronidation of phenolic xenobiotics is well-established.
Subcellular Localization of Glucuronidation Activities
The enzymatic machinery responsible for glucuronidation is primarily located within the endoplasmic reticulum (ER) of cells, particularly in the liver. mdpi.com UGTs are microsomal enzymes, meaning they are embedded within the membrane of the ER. wikipedia.org This subcellular localization is strategic, as it allows for the efficient processing of lipophilic compounds that have been previously metabolized by Phase I enzymes, which are also concentrated in the ER.
In studies using rat liver, the glucuronidation of alkylphenols, including nonylphenol, has been demonstrated to occur in liver microsomes. researchgate.net The process involves the transport of the substrate into the ER lumen, where it is conjugated by UGTs. The resulting glucuronide is then transported out of the cell for elimination. nih.gov This compartmentalization ensures that the detoxification process is contained and efficiently managed within the cell's metabolic hub.
Comparative Biotransformation across Biological Systems
The biotransformation of 4-nonylphenol into its glucuronide conjugate has been studied in a variety of biological systems, from isolated cellular components to whole organisms. These studies provide valuable insights into the species-specific differences and similarities in the metabolic handling of this xenobiotic.
In Vitro Model Systems for this compound Synthesis
Rat Liver Microsomes : A widely used in vitro model, rat liver microsomes, which are vesicles of the endoplasmic reticulum, have been instrumental in demonstrating the glucuronidation of 4-nonylphenol. researchgate.netrivm.nl These preparations contain a high concentration of UGTs and have been used to study the kinetics and enzymatic requirements of the conjugation reaction. scielo.brmdpi.com Studies with rat liver microsomes have shown that 4-nonylphenol is effectively conjugated with glucuronic acid. researchgate.netoup.com
Isolated Hepatocytes : Using isolated liver cells from species like rainbow trout and Atlantic salmon provides a more complete cellular model. nih.govnih.gov Studies with isolated trout hepatocytes have shown the production of a range of metabolites, with the glucuronide conjugate of 4-nonylphenol being a predominant product. nih.govatamanchemicals.com Isolated salmon hepatocytes have also been shown to metabolize 4-n-NP to its corresponding glucuronide conjugates. nih.gov
Yeast Systems : Recombinant yeast systems expressing specific UGT isoforms, such as UGT2B1, have been used to pinpoint the activity of individual enzymes towards 4-nonylphenol and related compounds. researchgate.net
The following table summarizes findings from various in vitro systems:
| In Vitro System | Organism | Key Findings | References |
|---|---|---|---|
| Liver Microsomes | Rat | Demonstrated glucuronidation of various alkylphenols, including nonylphenol. | researchgate.netrivm.nl |
| Isolated Hepatocytes | Rainbow Trout (Oncorhynchus mykiss) | Produced a range of metabolites, with 4-nonylphenol-glucuronide being a major product. | nih.govatamanchemicals.com |
| Isolated Hepatocytes | Atlantic Salmon (Salmo salar) | Metabolized 4-n-NP to its glucuronide conjugate. | nih.gov |
| Recombinant Yeast | - | Confirmed the catalytic activity of specific UGT isoforms like UGT2B1 towards phenolic compounds. | researchgate.net |
In Vivo Biotransformation in Non-Human Organisms
Fish : Studies in various fish species have consistently shown that glucuronidation is a major pathway for the metabolism and excretion of 4-nonylphenol. In rainbow trout, the predominant metabolite found in the bile is the glucuronide conjugate of 4-nonylphenol. nih.govatamanchemicals.com Similarly, in Atlantic salmon exposed to 4-n-NP, the main metabolite was its glucuronide conjugate, with the primary route of excretion being the bile. nih.gov The catfish Heteropneustes fossilis also metabolizes 4-NP in various tissues, including the liver and kidney. tandfonline.comtandfonline.com Metabolic degradation in fish generally involves oxidation and the formation of glucuronic acid conjugates in the bile. ccme.ca
Rats : In vivo studies in Wistar rats have shown that after oral administration, 4-nonylphenol is extensively metabolized, with a significant portion being excreted as glucuronide conjugates in the bile. rivm.nl The intestine of the rat also shows strong glucuronidation activity towards alkylphenols. researchgate.net However, the elimination of nonylphenol-glucuronide from intestinal tissue appears to be slow. researchgate.net
Cockroaches : Glucuronidation has also been identified as a significant elimination pathway for 4-nonylphenol in insects like cockroaches. nih.govresearchgate.net
The following table summarizes findings from various in vivo studies:
| Organism | Key Findings | References |
|---|---|---|
| Rainbow Trout (Oncorhynchus mykiss) | The predominant metabolite in bile was 4-nonylphenol-glucuronide. | nih.govatamanchemicals.com |
| Atlantic Salmon (Salmo salar) | 4-n-NP was mainly metabolized to its glucuronide conjugate and excreted via bile. | nih.gov |
| Catfish (Heteropneustes fossilis) | Metabolized 4-NP in liver, kidney, and other tissues. | tandfonline.comtandfonline.com |
| Rat (Wistar, Sprague-Dawley) | Excreted mainly as glucuronide conjugates in bile; intestine also shows glucuronidation activity. | researchgate.netrivm.nloup.com |
| Cockroach | Glucuronidation is a key elimination pathway. | nih.govresearchgate.net |
Tissue-Specific Metabolism and Conjugation Profiles
The biotransformation of 4-nonylphenol (4-NP) into its glucuronide conjugate is a significant metabolic pathway that varies considerably across different tissues and species. This process primarily involves the conjugation of the phenolic group of 4-NP with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. This conjugation increases the water solubility of the lipophilic 4-NP, facilitating its excretion.
In mammals, the liver is a primary site for the metabolism of 4-NP. Studies using rat hepatocytes and human liver microsomes have demonstrated that glucuronidation is a major metabolic reaction. iupac.orgnih.gov In rats, the liver expresses UGT2B1, which is responsible for the detoxification of 4-NP into its glucuronide conjugate. researchgate.net Following oral administration in rats, 4-NP is absorbed and can persist in gastrointestinal tissue as both the parent compound and its glucuronide. researchgate.net A study in mice also identified prominent distribution of 4-NP to the liver and kidneys following oral administration, suggesting these are key organs for metabolism and excretion. rsc.org In humans, after a single oral dose of 4-NP, the parent compound and its oxidized metabolites are predominantly excreted in the urine as glucuronic acid conjugates. nih.govresearchgate.net
The intestine also plays a crucial role as a first-pass metabolic barrier. researchgate.net Research on rat intestine has shown strong glucuronidation activity towards alkylphenols, including 4-NP. researchgate.net However, while 4-nonylphenol is effectively glucuronidated within the intestinal wall, the resulting 4-nonylphenol-glucuronide is not readily excreted from the intestinal tissue, leading to its persistence. researchgate.net
In aquatic species, a similar pattern of tissue-specific metabolism is observed. The liver is consistently identified as the major site of 4-NP metabolism in fish such as rainbow trout, Atlantic salmon, and catfish. iupac.orgaloki.hutandfonline.comresearchgate.net The primary metabolite identified in the bile of these fish is the glucuronide conjugate of 4-nonylphenol. aloki.hunih.govatamanchemicals.comnih.gov For instance, in juvenile rainbow trout, radio-HPLC analysis of various tissues revealed that while only the parent 4-NP was found in muscle, the bile, liver, and pyloric caeca contained similar metabolite profiles, with 4-nonylphenol-glucuronide being predominant. nih.govnih.gov Similarly, in Atlantic salmon, 4-n-nonylphenol was mainly metabolized to its glucuronide conjugate, with the bile being the major route of excretion. iupac.orgresearchgate.net
Table 1: Tissue-Specific Metabolism of 4-Nonylphenol
| Organism | Tissue | Metabolic Activity / Key Metabolites Found | Source |
|---|---|---|---|
| Rat | Liver | Primary site of metabolism; detoxification via UGT2B1 to form 4-NP-glucuronide. | researchgate.net |
| Rat | Intestine | Strong glucuronidation activity, but the resulting glucuronide is poorly excreted from the tissue. | researchgate.net |
| Human | Liver | Major site of metabolism; CYP1A2, 2C19, and 2D6 enzymes are involved in initial oxidation prior to conjugation. | nih.gov |
| Human | General (Urine) | Excreted metabolites are predominantly glucuronic acid conjugates. | nih.govresearchgate.net |
| Rainbow Trout | Liver, Bile, Pyloric Caecae | Predominant metabolite is 4-NP-glucuronide. Glucuronides of hydroxylated 4-NP also present. | aloki.hunih.govnih.gov |
| Rainbow Trout | Muscle | Parent 4-nonylphenol is stored; metabolites are largely absent. | nih.govnih.gov |
| Atlantic Salmon | Liver, Bile | Mainly metabolized to its glucuronide conjugate; bile is the major excretion route. | iupac.orgresearchgate.net |
| Catfish | Liver, Brain, Kidney, Gill, Ovary | Metabolism of 4-NP occurs; metabolites may include glucuronides or sulfates. | tandfonline.comresearchgate.net |
Influence of Alkyl Chain Length on Glucuronide Excretion Kinetics
The kinetics of 4-nonylphenol-glucuronide excretion are significantly influenced by the length of the alkyl chain. The lipophilicity conferred by the nine-carbon chain of 4-nonylphenol plays a critical role in its metabolic fate, particularly affecting how the resulting glucuronide conjugate is transported and eliminated from tissues.
Studies comparing alkylphenols with varying chain lengths have revealed that longer alkyl chains can impair the excretion of their corresponding glucuronides. A perfusion study using everted rat intestine investigated the elimination of alkylphenols with carbon chains of C2, C4, C6, and C9. researchgate.net While the intestine demonstrated glucuronidation activity for all tested alkylphenols, the subsequent excretion of the glucuronide conjugate was dependent on the chain length. researchgate.net Specifically, nonylphenol-glucuronide (C9) was not effectively excreted from the intestinal tissue, in contrast to glucuronides of shorter-chain alkylphenols. researchgate.net This impairment of transport across the cell membrane leads to the accumulation of both the parent nonylphenol and its glucuronide within the gastrointestinal tissue for extended periods. researchgate.net
This phenomenon is also observed in the liver. A study using perfused rat liver found that the kinetics of excretion for alkylphenol-glucuronides into either the bile or the vein are dependent on the length of the alkyl side chain. researchgate.net The slow elimination of nonylphenol from tissues is attributed to this marginal transport of its glucuronide conjugate, which possesses a long alkyl chain. researchgate.net While glucuronidation is a detoxification step meant to enhance water solubility and facilitate removal, the substantial lipophilic character retained by the nonyl group appears to hinder the transport of the 4-nonylphenol-glucuronide molecule out of the metabolic cells. researchgate.net This suggests that the efficiency of the glucuronidation pathway as an elimination route is limited by the physicochemical properties of the resulting conjugate, which are dictated by the alkyl chain length.
Table 2: Effect of Alkyl Chain Length on Alkylphenol-Glucuronide Excretion from Rat Intestinal Tissue
| Alkylphenol | Alkyl Chain Length | Glucuronidation in Intestinal Tissue | Excretion of Glucuronide from Intestinal Tissue | Source |
|---|---|---|---|---|
| Ethylphenol | C2 | Yes | Excreted | researchgate.net |
| Butylphenol | C4 | Yes | Excreted | researchgate.net |
| Hexylphenol | C6 | Yes | Excreted | researchgate.net |
| Nonylphenol | C9 | Yes | Not Excreted (impaired transport) | researchgate.net |
Environmental Dynamics and Transport of 4 Nonyl Phenol Glucuronide
Environmental Occurrence and Distribution Studies
Scientific literature focusing directly on the detection and quantification of 4-Nonylphenol-glucuronide in environmental matrices is exceptionally scarce. The prevailing evidence suggests that this compound is a transient species in the environment, rapidly converting back to 4-Nonylphenol (B119669). Therefore, the presence of 4-NP in various environmental compartments is often considered an indirect indicator of the excretion of its metabolized conjugates, including 4-Nonylphenol-glucuronide.
Direct measurement of 4-Nonylphenol-glucuronide in wastewater, surface water, or groundwater is not commonly reported in environmental monitoring studies. The analytical focus is almost exclusively on the parent compound, 4-Nonylphenol, due to the rapid enzymatic hydrolysis (deconjugation) of the glucuronide conjugate upon its excretion into these environments. Wastewater, in particular, contains a high concentration of microorganisms that produce β-glucuronidase enzymes, which efficiently cleave the glucuronide bond, releasing free 4-NP.
Consequently, the presence of 4-Nonylphenol in these waters, which is widely documented, points to the original presence of its precursors, including nonylphenol polyethoxylates (NPEOs) and excreted metabolic conjugates like 4-Nonylphenol-glucuronide. For instance, investigations in wastewater treatment plants (WWTPs) show significant concentrations of 4-NP in both influent and effluent, suggesting continuous introduction from domestic and industrial sources and incomplete removal during treatment siu.edunih.govresearchgate.netscielo.br. While the glucuronide form is the excreted metabolite, it is rapidly converted to 4-NP within the sewer systems and treatment plants siu.edu.
Table 1: Representative Concentrations of 4-Nonylphenol (as an indicator) in Aqueous Environments
| Environment | Concentration Range (µg/L) | Location/Study Reference |
| Wastewater Influent | 3.39 - 169 | Kansas, USA WWTPs siu.edu |
| Wastewater Effluent | <0.64 - 20 | Kansas, USA WWTPs siu.edu |
| Surface Water (River) | 0.08 - 0.37 | Ialomița River, Romania researchgate.net |
| Surface Water (River) | up to 4.1 | General River Waters nih.gov |
| Groundwater | Not commonly detected / low ng/L | Various studies |
Note: This table shows concentrations of the parent compound, 4-Nonylphenol, which is the product of 4-Nonylphenol-glucuronide deconjugation in the environment.
Similar to aqueous environments, direct detection of intact 4-Nonylphenol-glucuronide in sediments and soils has not been documented in major studies. The hydrophobic nature of the parent compound, 4-Nonylphenol, causes it to adsorb strongly to particulate matter and accumulate in sediments and sludge nih.govnih.gov. Any 4-Nonylphenol-glucuronide introduced to these environments would be subject to microbial deconjugation, releasing 4-NP which then partitions into the solid phase.
Sewage sludge, often applied to agricultural land as a fertilizer, can be a significant source of 4-NP contamination in soils nih.gov. The high concentrations of 4-NP found in anaerobically digested sludge are a result of the breakdown of NPEOs and, presumably, the deconjugation of excreted metabolites under microbial action nih.gov. The half-life of 4-NP in sediments can be over sixty years, indicating its persistence once formed from its precursors nih.gov.
The primary matrix where 4-Nonylphenol-glucuronide is consistently identified is within the tissues and fluids of living organisms. Glucuronidation, the process of attaching glucuronic acid to a substance, is a major Phase II metabolic pathway in many vertebrates and invertebrates to increase the water solubility of toxic or foreign compounds and facilitate their elimination.
Studies have shown that organisms exposed to 4-Nonylphenol actively metabolize it into conjugates.
In various fish species and other aquatic organisms, glucuronidation is a key detoxification pathway for 4-NP researchgate.netnih.gov.
Research on hard corals exposed to 4-NP revealed significant increases in the activity of the UDP-glycosyltransferase (UGT) enzyme, which is responsible for glucuronidation, indicating a metabolic response to clear the compound nih.gov.
In analytical studies of human and animal urine, the samples are typically treated with a β-glucuronidase enzyme to hydrolyze the conjugates back to 4-NP before measurement. This procedural step confirms that 4-NP is present in a glucuronidated form in urine nih.gov.
Therefore, while absent in environmental samples, 4-Nonylphenol-glucuronide is a recognized and important metabolite within biota.
Environmental Fate and Persistence Investigations
The environmental fate of 4-Nonylphenol-glucuronide is dominated by its instability in microbially active environments. Its persistence is expected to be extremely low.
The primary and most immediate degradation pathway for 4-Nonylphenol-glucuronide in the environment is its hydrolysis back to 4-Nonylphenol and glucuronic acid. Once this deconjugation occurs, the environmental fate is that of 4-NP.
The degradation of 4-Nonylphenol itself can proceed through several microbial pathways, which differ based on the specific microorganisms and environmental conditions (aerobic vs. anaerobic) nih.gov.
Aerobic Degradation: Under aerobic conditions, microorganisms can degrade 4-NP. Pathways can involve hydroxylation of the aromatic ring or oxidation of the alkyl chain nih.govnih.govcore.ac.ukresearchgate.net. Some bacterial strains, like Sphingomonas xenophaga, can hydroxylate the ipso-position (the carbon atom bearing the nonyl group), leading to the eventual detachment of the alkyl chain nih.govcore.ac.ukresearchgate.net.
Anaerobic Degradation: 4-Nonylphenol is generally more persistent under anaerobic conditions, which are common in sediments and sludge digesters usgs.gov.
The ultimate metabolites of complete 4-NP degradation would be carbon dioxide and water, though many intermediate products can be formed nih.gov. However, the initial and defining step in the environmental fate of the excreted glucuronide is its rapid conversion to 4-NP.
The hydrolysis, or deconjugation, of 4-Nonylphenol-glucuronide in aquatic environments is an enzymatic process driven by the widespread presence of β-glucuronidase enzymes nih.govwhiterose.ac.ukrsc.org. These enzymes are produced by a vast array of bacteria, including enteric bacteria commonly found in wastewater and natural waters.
The process can be summarized as: 4-Nonylphenol-glucuronide + H₂O ---(β-glucuronidase)--> 4-Nonylphenol + Glucuronic Acid
This reaction is highly efficient and is presumed to occur rapidly once the conjugate is excreted from an organism into an aquatic system. The stability of the glucuronide in sterile water may be higher, but in natural, microbially rich environments like wastewater, rivers, and soils, its persistence is expected to be very short. This rapid deconjugation is the fundamental reason why environmental monitoring focuses on the more persistent and hydrophobic parent compound, 4-Nonylphenol, rather than its glucuronide conjugate.
Bioavailability and Bioaccumulation Research
The bioavailability and potential for bioaccumulation of 4-Nonyl Phenol-glucuronide are expected to differ significantly from that of its parent compound, 4-NP.
Uptake Mechanisms in Aquatic and Terrestrial Organisms
Direct studies on the uptake mechanisms of this compound in various organisms are scarce. However, based on its chemical properties, some inferences can be made. The addition of the glucuronic acid group makes this compound more water-soluble and less lipophilic than 4-NP. This increased polarity would likely reduce its ability to passively diffuse across the lipid membranes of aquatic and terrestrial organisms.
In aquatic environments, the uptake of lipophilic compounds like 4-NP often occurs through direct partitioning from the water into the organism's tissues, particularly across the gills of fish. Due to its lower lipophilicity, this compound would be less readily taken up by this passive mechanism.
In terrestrial systems, the uptake of 4-NP by soil-dwelling organisms and plants has been observed. researchgate.net The bioavailability of this compound in soil would be influenced by its partitioning between the soil, pore water, and organisms. Its higher water solubility might lead to greater mobility in the soil pore water but lower direct uptake by organisms compared to 4-NP.
Trophic Transfer Potential within Ecological Food Webs
The potential for trophic transfer of this compound up the food web is an area that requires further investigation. Trophic transfer, or biomagnification, is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. This phenomenon is most pronounced for persistent and lipophilic compounds.
Given the likely reduced bioaccumulation potential of this compound due to its lower lipophilicity, its direct trophic transfer is expected to be limited. However, a significant indirect pathway for the trophic transfer of 4-NP could exist. If an organism at a lower trophic level ingests this compound, it may possess the necessary enzymes (β-glucuronidases) to cleave the glucuronide bond, releasing the more lipophilic 4-NP. nih.gov This deconjugated 4-NP could then bioaccumulate in the tissues of that organism. When this organism is consumed by a predator, the accumulated 4-NP would be transferred to the higher trophic level.
Therefore, while the direct biomagnification of this compound may be low, its role as a potential source of bioaccumulative 4-NP within organisms at different trophic levels cannot be disregarded.
Table 2: Comparison of Properties Relevant to Bioaccumulation
| Property | 4-Nonyl Phenol (B47542) | This compound |
| Lipophilicity | High | Low |
| Water Solubility | Low | High |
| Bioaccumulation Potential | High | Low (Direct) |
| Trophic Transfer Potential | High | Low (Direct), Potential for Indirect Transfer of 4-NP |
Advanced Analytical Methodologies for 4 Nonyl Phenol Glucuronide Research
Extraction and Purification Techniques
Effective sample preparation is a critical first step to isolate 4-Nonyl Phenol-glucuronide from complex sample matrices, remove interfering substances, and concentrate the analyte for subsequent analysis. The choice of extraction technique is highly dependent on the nature of the sample matrix.
Solid-Phase Extraction (SPE) is a widely adopted technique for the extraction and pre-concentration of phenolic compounds and their metabolites from aqueous samples. It offers advantages over traditional liquid-liquid extraction, including higher recovery rates, reduced consumption of organic solvents, and the potential for automation. researchgate.net For glucuronide conjugates like this compound, SPE protocols are tailored based on the sorbent material, conditioning and elution solvents.
In a study focused on the extraction of bisphenol A (BPA) and its glucuronide conjugate (BPA-glucuronide) from rat plasma, various SPE cartridges and elution schemes were evaluated to optimize recovery. nih.gov Polymer-based cartridges, such as Bond Elut Plexa, demonstrated high recoveries for both the parent compound and its glucuronide metabolite. nih.gov The optimal procedure involved conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analytes with a sequence of organic solvents like ethyl acetate (B1210297), methanol (B129727), and acetonitrile (B52724). nih.gov This approach yielded average recoveries of 91.4±6.1% for BPA-glucuronide. nih.gov Similar principles can be applied to develop effective SPE protocols for this compound.
Table 1: Example SPE Protocol Parameters for Glucuronide Metabolites
| Parameter | Description | Reference |
|---|---|---|
| SPE Cartridge | Bond Elut Plexa | nih.gov |
| Sample Pre-treatment | Rat plasma acidified with formic acid and diluted with ammonium (B1175870) acetate buffer. | nih.gov |
| Conditioning | 3 mL methanol followed by 3 mL of water. | nih.gov |
| Washing | 2 mL of 9:1 water/methanol (v/v). | nih.gov |
| Elution | Sequential addition of ethyl acetate, methanol, and acetonitrile. | nih.gov |
| Average Recovery | 91.4±6.1% for BPA-glucuronide. | nih.gov |
Liquid-Liquid Extraction (LLE) is a conventional method used for the separation of compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the analysis of the parent compound, 4-nonylphenol (B119669), LLE has been employed using solvents like dichloromethane. researchgate.net This technique is particularly useful for extracting analytes from aqueous matrices.
While LLE is a well-established technique, it can be labor-intensive and require large volumes of organic solvents, which raises environmental concerns. researchgate.net For polar metabolites such as this compound, the efficiency of LLE may be lower compared to the parent compound due to its increased water solubility. Method development would involve optimizing the pH of the aqueous sample and selecting an appropriate organic solvent to maximize the partitioning of the glucuronide into the organic phase.
The preparation of samples for the analysis of this compound varies significantly with the complexity of the matrix.
Water: For environmental water samples, a pre-concentration step is often necessary to detect the low concentrations of the analyte. SPE is the standard and preferred method for this purpose. researchgate.netanalis.com.my An analytical method for 4-nonylphenol in river water involved loading 200 mL of the sample onto an SPE cartridge and eluting with a mixture of methanol and acetone. analis.com.my A similar approach would be suitable for its glucuronide conjugate.
Sediment and Soil: The analysis of solid samples like sediment and soil requires an initial extraction step to release the analyte from the solid matrix. Ultrasonic-assisted extraction is a common technique used for this purpose before further cleanup and analysis by chromatography. researchgate.net
Biological Tissues: Analyzing this compound in biological tissues (e.g., liver, fish tissue) presents significant challenges due to the presence of lipids and proteins that can interfere with the analysis. nih.gov Sample preparation typically involves homogenization of the tissue, followed by extraction with an organic solvent like acetonitrile to precipitate proteins. nih.gov A cleanup step, such as partitioning with hexane (B92381) to remove lipids or using specific SPE cartridges, is often required. nih.gov In some analytical approaches, enzymatic hydrolysis using β-glucuronidase is employed to cleave the glucuronide moiety, allowing for the indirect measurement of the conjugate by quantifying the released 4-nonylphenol. nih.govresearchgate.net
Chromatographic Separation Strategies
Following extraction and purification, chromatographic techniques are employed to separate this compound from other components in the sample extract prior to its detection and quantification.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary analytical techniques for the direct determination of polar and non-volatile compounds like this compound. nih.gov These methods separate compounds based on their affinity for a stationary phase (the column) and a mobile phase.
Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water), is commonly used for the analysis of phenolic compounds and their conjugates. analis.com.mynih.gov A study on the determination of 4-nonylphenol and 4-tert-octylphenol (B29142) in water samples utilized a C8 column with an isocratic mobile phase of acetonitrile/water. researchgate.net The separation of glucuronide conjugates often requires gradient elution to achieve good resolution. Detection can be performed using various detectors, including Photodiode Array (PDA), Fluorescence Detector (FLD), or, for higher sensitivity and specificity, a Mass Spectrometer (MS). nih.govanalis.com.my LC coupled with tandem mass spectrometry (LC-MS/MS) is particularly powerful for identifying and quantifying trace levels of these compounds in complex matrices. nih.gov
Table 2: Example HPLC Conditions for Phenolic Compounds and their Conjugates
| Parameter | Description | Compound Analyzed | Reference |
|---|---|---|---|
| Technique | HPLC-MS/MS | Bisphenol A-glucuronide | nih.gov |
| Column | C18 | 4-Nitrophenyl β-glucuronide | nih.gov |
| Mobile Phase | Acetonitrile/water gradient | Bisphenol A-glucuronide | nih.gov |
| Mobile Phase | Methanol-0.01 M citrate (B86180) buffer (47:53 v/v) with 0.03 M TBAB (isocratic) | 4-Nitrophenyl β-glucuronide | nih.gov |
| Detector | Tandem Mass Spectrometer (MS/MS) | Bisphenol A-glucuronide | nih.gov |
| Detector | UV-Vis (290 nm) | 4-Nitrophenyl β-glucuronide | nih.gov |
Gas Chromatography (GC) is a high-resolution separation technique, but it is generally suitable only for volatile and thermally stable compounds. Direct analysis of this compound by GC is not feasible due to its high polarity and low volatility. Therefore, GC analysis typically involves an indirect approach.
This approach requires a two-step process:
Hydrolysis: The glucuronide conjugate is first hydrolyzed, either chemically (acid hydrolysis) or enzymatically (using β-glucuronidase), to release the parent 4-nonylphenol. nih.gov
Derivatization: The resulting 4-nonylphenol is then derivatized to increase its volatility and improve its chromatographic properties. nih.gov Common derivatization agents for phenols include silylating agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) or agents that introduce fluorinated groups, such as pentafluorobenzyl bromide (PFBBr). researchgate.netsettek.com
After derivatization, the resulting volatile compound can be analyzed by GC, often coupled with a Mass Spectrometer (GC-MS) for definitive identification and quantification. nih.govnih.govnih.gov This indirect method measures the total 4-nonylphenol concentration after hydrolysis, representing the sum of the free and conjugated forms.
Table 3: Example GC-MS Conditions for Derivatized 4-Nonylphenol
| Parameter | Description | Reference |
|---|---|---|
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.govnih.gov |
| Derivatization Agent | Pentafluoropyridine | nih.gov |
| Derivatization Agent | Acetic anhydride (B1165640) (Acetylation) | nih.gov |
| Detection Mode | Selected Ion Monitoring (SIM) | nih.govnih.gov |
| Application | Determination of 4-nonylphenols in biological samples and water. | nih.govnih.gov |
Mass Spectrometric Detection and Quantification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides a powerful platform for the direct analysis of 4-Nonylphenol-glucuronide in complex biological and environmental matrices. The inherent selectivity and sensitivity of modern mass spectrometers allow for the detection of this metabolite at trace levels, often without the need for extensive sample cleanup that could lead to the degradation of the conjugate.
Tandem mass spectrometry (MS/MS) is the gold standard for the quantification of 4-Nonylphenol-glucuronide due to its high selectivity and sensitivity. This technique involves the selection of a specific precursor ion, its fragmentation, and the monitoring of a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio for the analyte of interest.
In the analysis of 4-Nonylphenol-glucuronide, the deprotonated molecule [M-H]⁻ is typically selected as the precursor ion in negative ionization mode. A characteristic fragmentation of glucuronide conjugates is the neutral loss of the glucuronic acid moiety (C₆H₈O₆), which corresponds to a mass loss of 176.0321 Da nih.govnih.gov. This neutral loss is a key diagnostic feature for identifying glucuronidated compounds nih.govnih.gov.
The resulting product ion is the deprotonated 4-nonylphenol aglycone. This aglycone can then undergo further fragmentation to produce characteristic product ions. For instance, in the analysis of 4-nonylphenol, common product ions observed include those at m/z 133 and 106 nih.gov. Therefore, a typical MRM transition for 4-Nonylphenol-glucuronide would involve monitoring the transition from the precursor ion to the product ion of the aglycone.
Table 1: Illustrative MRM Transitions for 4-Nonylphenol-glucuronide Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| 4-Nonylphenol-glucuronide | 395.2 | 219.2 | Negative |
| 4-Nonylphenol-glucuronide | 395.2 | 133.1 | Negative |
Note: The exact m/z values may vary slightly depending on the specific isomer of nonylphenol and the instrument calibration.
The selection of specific and intense MRM transitions is a critical step in method development to ensure the highest sensitivity and to avoid interferences from other compounds in the sample matrix forensicrti.org.
High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation and confirmation of 4-Nonylphenol-glucuronide. Instruments such as Orbitrap and Time-of-Flight (ToF) mass spectrometers provide accurate mass measurements with high resolution, allowing for the determination of the elemental composition of the analyte nih.govspectroscopyonline.com.
The high mass accuracy of HRMS, typically in the low parts-per-million (ppm) range, enables the confident identification of 4-Nonylphenol-glucuronide by comparing the measured mass of the precursor ion with its theoretical exact mass nih.govmdpi.com. This is particularly valuable when authentic standards are not available or when distinguishing between isobaric interferences.
Furthermore, HRMS can be used to analyze the fragmentation pattern of 4-Nonylphenol-glucuronide in detail. By obtaining accurate mass measurements of the product ions, researchers can confirm the identity of the aglycone and gain further confidence in the structural assignment nih.gov.
Table 2: Theoretical and Measured Masses for 4-Nonylphenol-glucuronide
| Ion | Molecular Formula | Theoretical Exact Mass (m/z) | Measured Mass (m/z) | Mass Error (ppm) |
| [M-H]⁻ | C₂₁H₃₁O₇ | 395.2075 | 395.2070 | -1.3 |
| [Aglycone-H]⁻ | C₁₅H₂₃O | 219.1754 | 219.1750 | -1.8 |
Note: The presented measured mass and mass error are hypothetical examples to illustrate the principle of HRMS.
Isotope dilution mass spectrometry (IDMS) is the most accurate method for the quantification of 4-Nonylphenol-glucuronide. This technique involves the addition of a known amount of an isotopically labeled internal standard to the sample prior to analysis nih.gov. The labeled standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes such as ¹³C or ²H.
The use of an isotopically labeled internal standard compensates for any loss of analyte during sample preparation and for variations in instrument response, including matrix effects nih.gov. By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, a highly accurate and precise quantification can be achieved.
For the analysis of 4-Nonylphenol-glucuronide, an ideal internal standard would be ¹³C-labeled 4-Nonylphenol-glucuronide. However, the synthesis of such a standard can be complex and costly. A common alternative is to use a labeled version of the aglycone, such as ¹³C-labeled 4-nonylphenol, especially when the analysis involves the enzymatic hydrolysis of the glucuronide prior to quantification of the aglycone nih.govmdpi.com.
Method Validation and Quality Assurance in 4-Nonylphenol-glucuronide Analysis
Rigorous method validation and the implementation of a robust quality assurance program are essential to ensure the reliability and accuracy of data generated from the analysis of 4-Nonylphenol-glucuronide. Method validation demonstrates that an analytical method is suitable for its intended purpose.
Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of calibration standards and evaluating the coefficient of determination (r²) of the resulting calibration curve, which should ideally be greater than 0.99 mdpi.com.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified sepscience.com. These are crucial for determining the sensitivity of the method.
Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing spiked samples at different concentrations and calculating the percent recovery, which should typically be within a range of 80-120% mdpi.com.
Precision: The degree of agreement among a series of measurements. It is usually expressed as the relative standard deviation (RSD) and should generally be less than 15-20% mdpi.com.
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Matrix Effects: The influence of co-eluting compounds from the sample matrix on the ionization of the analyte, which can lead to ion suppression or enhancement.
Table 3: Typical Method Validation Parameters for the Analysis of 4-Nonylphenol and its Conjugates
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | Analyte- and matrix-dependent (e.g., low ng/mL) |
| Limit of Quantification (LOQ) | Analyte- and matrix-dependent (e.g., mid-to-high ng/mL) |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15-20% |
Quality assurance involves the routine implementation of quality control (QC) samples, including blanks, spiked samples, and certified reference materials (if available), to monitor the performance of the method over time. Participation in inter-laboratory comparison studies can also provide an external assessment of a laboratory's analytical proficiency.
Biological and Ecotoxicological Research Perspectives on 4 Nonyl Phenol Glucuronide
Cellular and Molecular Interactions of 4-Nonyl Phenol-glucuronide
The biotransformation of 4-Nonylphenol (B119669) (4-NP) into its glucuronide conjugate is a critical detoxification step that significantly alters its interaction with cellular and molecular targets. Research primarily indicates that while the parent compound, 4-NP, is known for its endocrine-disrupting activities, its metabolite, 4-Nonylphenol-glucuronide, is largely inactive.
Scientific investigations have demonstrated that the glucuronidation of 4-Nonylphenol effectively eliminates its ability to bind to and activate key nuclear receptors, most notably the estrogen receptor (ER). nih.govresearchgate.net In a yeast transcriptional activation system expressing the human estrogen receptor, 4-Nonylphenol exhibited estrogen-like activity, whereas its metabolite, 4-Nonylphenol-glucuronide (NPG), showed no evidence of estrogenic, anti-estrogenic, androgenic, or anti-androgenic activity. nih.gov
The parent compound, 4-NP, is a known xenoestrogen that can mimic the natural hormone 17β-estradiol, albeit with a much lower affinity. nih.gov Studies comparing the potency of these compounds reveal that 4-NP is approximately three to four orders of magnitude less potent than 17β-estradiol. nih.govresearchgate.net However, upon conversion to 4-Nonylphenol-glucuronide, this weak estrogenic activity is abolished. nih.gov This suggests that the addition of the glucuronic acid moiety sterically hinders the molecule from fitting into the ligand-binding pocket of the estrogen receptor, thereby preventing receptor activation. nih.govresearchgate.net
Comparative Estrogenic Activity of Compounds
| Compound | EC₅₀ (Median Effective Concentration) | Potency Relative to 17β-estradiol | Receptor Activity |
|---|---|---|---|
| 17β-estradiol | 500 pM | High | Agonist |
| 4-Nonylphenol (4-NP) | 110 nM | 3-4 orders of magnitude lower | Weak Agonist |
| This compound (NPG) | Not Active | Negligible | No evidence of activity |
The modulation of gene expression by endocrine-disrupting chemicals is a primary mechanism of their action. This typically occurs after the chemical binds to a nuclear receptor, which then interacts with specific DNA sequences to regulate gene transcription. For instance, the parent compound 4-Nonylphenol has been shown to upregulate the expression of estrogen-responsive genes like pS2 in breast cancer cells and alter the expression of genes crucial for reproduction, such as gonadal aromatase (CYP19a1a). nih.govnih.gov
However, since 4-Nonylphenol-glucuronide does not exhibit the ability to bind to and activate the estrogen receptor, it consequently does not trigger the downstream transcriptional events. nih.govresearchgate.net The process of glucuronidation serves as a detoxification pathway that prevents the metabolite from modulating the expression of estrogen-responsive genes. nih.gov Therefore, the weak estrogen-like activity and associated gene expression changes noted for 4-NP in vivo are likely attributable to the parent molecule before it undergoes metabolism. nih.govresearchgate.net
Research into enzyme activity has focused more on the effects of the parent compound, 4-Nonylphenol, on the enzymes that metabolize it, rather than the effects of the glucuronide metabolite itself. The primary enzymes responsible for the glucuronidation of 4-NP are the UDP-glucuronosyltransferases (UGTs). nih.gov
Studies in marine organisms have shown that chronic exposure to 4-NP can lead to significant and sustained increases in the activity of UGT enzymes. nih.govnih.gov This indicates that the presence of 4-NP induces the very enzymatic pathway responsible for its own detoxification and clearance. nih.gov
Regarding steroidogenic enzymes, the impact of 4-NP appears to be complex and can vary. One study on the hard coral Pocillopora damicornis found that while UGT activity was significantly increased by 4-NP exposure, the activity of key steroidogenic enzymes like cytochrome P450 (CYP) 17 and CYP 19 was not altered. nih.govnih.gov However, the same study noted a reduction in the activity of the steroid regeneration enzyme, steroid sulfatase. nih.govnih.gov In contrast, research using a human adrenocarcinoma cell line found that 4-NP exposure led to decreased progesterone (B1679170) production but increased testosterone (B1683101) and 17β-estradiol production, suggesting an impact on the steroidogenesis pathway. nih.gov
Reported Effects of 4-Nonylphenol (Parent Compound) on Enzyme Activity
| Enzyme/Enzyme Group | Observed Effect of 4-NP Exposure | Biological Role | Reference Study Organism |
|---|---|---|---|
| UDP-glycosyltransferase (UGT) | Significant Increase | Detoxification/Steroid Clearance | Hard Coral (P. damicornis) |
| Steroid Sulfatase | Reduced Activity | Steroid Regeneration | Hard Coral (P. damicornis) |
| Cytochrome P450 (CYP) 17, CYP 19 | Not Altered | Steroidogenesis | Hard Coral (P. damicornis) |
| Progesterone Production Enzymes | Inhibited | Steroidogenesis | Human Adrenocarcinoma Cell Line (H295R) |
| Testosterone & 17β-estradiol Production Enzymes | Induced | Steroidogenesis | Human Adrenocarcinoma Cell Line (H295R) |
Endocrine System Research in Relation to this compound
The endocrine system is a primary target for 4-Nonylphenol, but its glucuronidated metabolite is considered to have a negligible impact due to its inability to interact with key hormonal receptors.
The mechanism by which 4-Nonylphenol interacts with estrogen receptors is by mimicking the natural hormone 17β-estradiol. rupahealth.com It binds to the ligand-binding domain of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), acting as an agonist and initiating estrogenic responses. nih.gov
As established in receptor binding studies (Section 5.1.1), the conversion of 4-Nonylphenol to 4-Nonylphenol-glucuronide effectively nullifies this interaction. nih.govresearchgate.net The addition of the bulky, polar glucuronic acid group to the phenol (B47542) structure prevents the molecule from effectively binding to the hydrophobic ligand-binding pocket of the estrogen receptor. nih.gov Consequently, 4-Nonylphenol-glucuronide does not activate the receptor and does not elicit an estrogenic response. nih.govresearchgate.net This metabolic inactivation is a crucial host defense mechanism against the endocrine-disrupting potential of the parent compound.
Research has indicated that alkylphenol ethoxylates and other phenols can disrupt the thyroid hormone system. nih.govnih.gov Studies suggest that these compounds can act as antagonists to the thyroid hormone receptor, potentially interfering with normal thyroid signaling. nih.gove-enm.org For example, a mixture of chemicals including ethoxylated nonylphenol was found to antagonize thyroid hormone receptor-induced transcription in tadpoles. nih.gov Other related phenols, such as Bisphenol A (BPA), have been shown to bind to the thyroid hormone receptor and act as an antagonist. e-enm.org
However, the existing research on thyroid disruption focuses on the parent compounds, like 4-Nonylphenol and its ethoxylates, rather than the glucuronidated metabolite. nih.govnih.gov Given that glucuronidation is a major detoxification pathway that eliminates the estrogenic activity of 4-NP by preventing receptor binding, it is plausible that this biotransformation would similarly prevent any significant interaction with the thyroid hormone receptor. nih.gov The increased polarity and size of 4-Nonylphenol-glucuronide would likely hinder its ability to bind to the thyroid hormone receptor, thus mitigating the disruptive potential seen with the parent compound.
Androgen Receptor Interaction Studies
Research into the endocrine-disrupting potential of 4-Nonylphenol (4-NP) has included investigations into its interaction with the androgen receptor (AR). Studies have demonstrated that 4-NP can act as an androgen receptor antagonist. nih.govnih.govresearchgate.net In vitro reporter gene assays using a human androgen receptor showed that 4-NP exhibited antiandrogenic activity, inhibiting the transcriptional activity induced by dihydrotestosterone (B1667394) (DHT). nih.gov The median inhibitory concentration (IC50) for 4-NP was determined to be (2.02+/-0.90)x10(-5)M. nih.gov
Mechanistic studies suggest that 4-NP affects multiple stages of AR activation and function. nih.govresearchgate.net It has been shown to partially inhibit the binding of androgens like DHT to the AR. nih.govresearchgate.netoup.com Furthermore, 4-NP can interfere with the nuclear translocation of the AR and disrupt the interaction between the receptor and its coactivators, which is a critical step for subsequent gene transactivation. nih.govresearchgate.net
Crucially, the biological activity of 4-NP is significantly altered by metabolic processes, specifically glucuronidation. A key study investigating the direct activity of 4-Nonylphenol-glucuronide (NPG) found that this metabolite is hormonally inactive. nih.gov Using a recombinant yeast strain that expresses the human AR, researchers demonstrated that while the parent 4-NP compound showed endocrine activity, NPG exhibited no evidence of androgen-like or anti-androgen-like activity. nih.gov This finding indicates that the glucuronidation of 4-NP is a detoxification pathway that effectively eliminates its ability to interfere with androgen receptor-mediated transcription. nih.gov
| Compound | Receptor | Observed Activity | IC50 Value (M) | Mechanistic Finding |
|---|---|---|---|---|
| 4-Nonylphenol (4-NP) | Androgen Receptor (AR) | Antagonistic | (2.02+/-0.90)x10-5 | Inhibits androgen binding and AR nuclear translocation. nih.govresearchgate.net |
| 4-Nonylphenol-glucuronide (NPG) | Androgen Receptor (AR) | No Activity | Not Applicable | Showed no evidence of anti-androgen-like activity. nih.gov |
Developmental and Reproductive Biology Studies (Focus on mechanistic pathways, not adverse outcomes)
Investigations into the parent compound, 4-Nonylphenol, reveal impacts on the mechanistic pathways of reproduction and gamete development in various organisms. In invertebrates like the silkworm, Bombyx mori, exposure to 4-NP was found to interfere with gonad development. nih.gov Mechanistically, this was linked to the dysregulation of vitellogenin, the egg yolk protein precursor. nih.gov The mRNA transcript for the vitellogenin gene was detected in the fat body of male pupae (where it is normally silent), and its expression was up-regulated in the fat body of females. nih.gov However, the vitellin protein level was decreased in developing eggs, suggesting a disruption in its transport from the synthesis site to the oocytes. nih.gov This was correlated with the down-regulation of the ecdysone (B1671078) receptor gene (EcR) in the ovaries, indicating that 4-NP may interfere with ecdysone-related signaling pathways that regulate vitellogenin transport. nih.gov
In marine invertebrates, such as the coral Pocillopora damicornis, chronic exposure to 4-NP was shown to alter steroid hormone clearance pathways, which are critical for reproductive cycling. noaa.govfrontiersin.org A significant mechanistic finding was the increase in the activity of the enzyme UDP-glycosyltransferase (UGT). noaa.govfrontiersin.org This enzyme is responsible for glucuronidation, a major elimination route for steroid hormones like estradiol. noaa.govfrontiersin.org The natural fluctuation of UGT activity with the lunar cycle was disrupted by 4-NP, leading to consistently high activity. noaa.govfrontiersin.org This shifts the balance towards greater clearance of compounds that would typically be retained at certain points in the reproductive cycle. noaa.govfrontiersin.org
Studies on the mechanistic effects of 4-Nonylphenol on embryonic and larval development have identified several targeted pathways. In zebrafish (Danio rerio), 4-NP exposure was found to disrupt notochord morphogenesis. nih.gov Whole-mount in situ hybridization revealed failures in notochord differentiation and disruption of the perinotochordal basement membrane. nih.gov This suggests an interference with signaling pathways essential for chordamesoderm development. Additionally, 4-NP treatment led to a significant decrease in the transcript levels of luteinizing hormone b at early larval stages, indicating a disruption of the neuroendocrine system. nih.gov
In cultured rat embryos, 4-NP was observed to induce damage to the ultrastructure of the visceral yolk sac (VYS). The VYS is critical for nutrient transport and embryonic development. The damage to its structure and function, along with direct cytotoxicity, is considered a key mechanism of 4-NP's effects on the developing embryo in vitro.
Immunological and Inflammatory Pathway Research
Research on the parent compound, 4-Nonylphenol, has uncovered interactions with fundamental immunological pathways, particularly concerning immune cell responses. Studies have shown that 4-NP can suppress the activation and proliferation of key immune cells. nih.govresearchgate.net In murine models, 4-NP was found to reduce the proliferation of both B and T lymphocytes in a gender-independent manner. nih.govresearchgate.net
The function of macrophages, which are central to both innate and adaptive immunity, is also affected. 4-NP exposure has been shown to suppress macrophage activation. nih.govresearchgate.net Further research using human cell lines suggests that 4-NP administration can engender immune responses linked to apoptotic processes through the dysregulation of macrophage signaling. nih.govnih.gov This indicates that 4-NP may disrupt immune processes by dysregulating genes involved in mediating inflammation in macrophages and up-regulating genes that promote apoptosis in other cells, which in turn can amplify inflammatory responses. nih.gov
The immunomodulatory effects of 4-Nonylphenol are further elucidated by its impact on specific inflammatory markers. In studies using lipopolysaccharide (LPS)-stimulated bone marrow-derived macrophages, 4-NP incubation resulted in a reduced expression of several key pro-inflammatory molecules. nih.govresearchgate.net These included inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net
Another line of investigation, using human histiocytic lymphocyte and intestinal epithelial cell lines, demonstrated that 4-NP significantly dysregulates the expression of genes that mediate cellular pro- and anti-inflammatory responses. nih.govnih.gov This research identified effects on the expression of IL-23A, COX-2, IL-8, Toll-like receptor 4 (TLR-4), and the anti-inflammatory cytokine IL-10. nih.govnih.gov The findings suggest that 4-NP can promote inflammatory processes by up-regulating pro-inflammatory genes while coordinately down-regulating anti-inflammatory genes. nih.gov
| Inflammatory Marker | Cell/System Studied | Observed Effect on Expression/Production |
|---|---|---|
| iNOS | Murine Macrophages | Reduced |
| COX-2 | Murine Macrophages | Reduced |
| IL-6 | Murine Macrophages | Reduced |
| TNF-α | Murine Macrophages | Reduced |
| IL-23A, COX-2, IL-8, TLR-4 | Human Cell Lines | Dysregulated |
| IL-10 | Human Cell Lines | Down-regulated |
In Vivo Ecotoxicological Modeling and Observational Studies (Focus on environmental organism responses and mechanisms)
While research directly investigating the ecotoxicological effects of 4-Nonylphenol-glucuronide is limited, its significance lies in its role as a primary metabolite of the widely studied environmental contaminant 4-Nonylphenol (4-NP). Organisms exposed to 4-NP metabolize it, in part, through glucuronidation, a process that conjugates 4-NP with glucuronic acid to facilitate its excretion. Therefore, understanding the in vivo responses to 4-NP provides critical insight into the formation and presence of 4-Nonylphenol-glucuronide within these organisms.
The biotransformation of 4-Nonylphenol (4-NP) into 4-Nonylphenol-glucuronide is a key detoxification pathway observed in various aquatic organisms. Studies on species like rainbow trout (Oncorhynchus mykiss) have demonstrated that upon exposure to 4-NP, the compound is metabolized by hepatic cytochrome P450 enzymes, and the resulting glucuronic acid conjugates are found in the bile. epa.gov Bile has been identified as the major route for the excretion of 4-NP metabolites, with a half-life of 24 to 48 hours following exposure. epa.gov This metabolic process has also been observed in isolated trout hepatocytes, which produce glucuronide conjugates of 4-NP. atamanchemicals.com
Further research has confirmed the capability of freshwater species, including rainbow trout, pond snails (Lymnea stagnalis), and duckweeds (Lemna minor), to extensively biotransform 4-n-nonylphenol. researchgate.net In trout, this includes the conjugation of the phenol moiety to glucuronic acid. researchgate.net Similarly, the hard coral Pocillopora damicornis, when chronically exposed to 4-NP, shows significant increases in the activity of the steroid clearing enzyme UDP-glycosyltransferase (UGT), which is involved in glucuronidation. noaa.govnih.gov This suggests that glucuronidation is a primary elimination pathway for 4-NP in a variety of aquatic organisms. nih.gov
The parent compound, 4-NP, is known for its persistence in aquatic environments and its potential to bioaccumulate. atamanchemicals.comwikipedia.org It has been shown to be toxic to a range of aquatic life, including fish, invertebrates, and algae, with effects often linked to its endocrine-disrupting capabilities. nih.govfisheriesjournal.comaloki.hu For instance, exposure to 4-NP can lead to reproductive and developmental issues in aquatic organisms. fisheriesjournal.com In the marine mussel Mytilus galloprovincialis, exposure to environmentally relevant concentrations of 4-NP resulted in the inhibition of acetylcholinesterase (AChE) activity and the induction of glutathione (B108866) S-transferase (GST) and glutathione peroxidase (GPx) activities. nih.gov
Observed Metabolic Responses to 4-Nonylphenol in Aquatic Organisms
| Organism | Metabolic Pathway | Key Findings | Reference |
|---|---|---|---|
| Rainbow Trout (Oncorhynchus mykiss) | Glucuronidation | Metabolized by hepatic cytochrome P450 enzymes; glucuronic acid conjugates found in bile. epa.gov | epa.gov |
| Hard Coral (Pocillopora damicornis) | Glucuronidation | Increased activity of UDP-glycosyltransferase (UGT) upon chronic exposure to 4-NP. noaa.govnih.gov | noaa.govnih.gov |
| Pond Snails (Lymnea stagnalis) | Biotransformation | Capable of extensively biotransforming 4-n-nonylphenol, though no conjugates were detected. researchgate.net | researchgate.net |
| Duckweeds (Lemna minor) | Conjugation | Able to conjugate the phenol moiety to carbohydrates. researchgate.net | researchgate.net |
Once in the soil, the degradation of 4-NP is dependent on factors such as oxygen availability. atamanchemicals.comwikipedia.org While the mobility of 4-NP in soil is generally low, its persistence can lead to exposure for soil-dwelling organisms. atamanchemicals.comwikipedia.org Studies on crop species have shown that plants can take up and metabolize 4-NP. Cell suspension cultures of various crop plants have demonstrated the ability to form β-glucosides of hydroxylated 4-NP, with some being further acylated with glucuronic acid. ccme.ca This indicates that, similar to aquatic organisms, terrestrial plants possess mechanisms to conjugate and detoxify 4-NP, which would involve the formation of glucuronide-like conjugates.
Chronic ecotoxicity studies have been conducted on terrestrial invertebrates using the parent compound. For the springtail Folsomia fimetaria and the earthworm Aporrectodea caliginosa, reproductive toxicity has been observed following exposure to 4-NP. industrialchemicals.gov.au
Metabolic Responses to 4-Nonylphenol in Terrestrial Organisms
| Organism Group | Metabolic Pathway | Key Findings | Reference |
|---|---|---|---|
| Crop Plants (in vitro) | Glucuronidation and Acylation | Metabolites included β-glucosides of hydroxylated 4-NP, some of which were further acylated with glucuronic acid. ccme.ca | ccme.ca |
Direct research on the ecosystem-level perturbations caused specifically by 4-Nonylphenol-glucuronide is scarce. The focus of ecosystem-level research has been on the precursor, 4-Nonylphenol, due to its widespread presence and known endocrine-disrupting effects. nih.govfisheriesjournal.com The environmental presence of 4-NP stems from the degradation of nonylphenol ethoxylates, which are used in a variety of industrial and household products. atamanchemicals.com
The formation of 4-Nonylphenol-glucuronide is a detoxification step within individual organisms. From an ecosystem perspective, this metabolic conversion influences the fate and transport of nonylphenol compounds. The conversion of lipophilic 4-NP to the more water-soluble glucuronide conjugate facilitates its excretion from the organism. This process can reduce the bioaccumulation of the more toxic parent compound in individual organisms, potentially lessening its impact on the food chain.
However, the excreted 4-Nonylphenol-glucuronide can be reintroduced into the aquatic environment. The stability and potential for deconjugation of this metabolite back to the parent 4-NP under various environmental conditions are areas that require further investigation to fully understand its ecosystem-level implications. The continuous release of phenolic xenobiotics like 4-NP into aquatic and terrestrial habitats poses a threat to the biodiversity and function of ecosystems. nih.gov The adverse effects of 4-NP on the reproduction, growth, and development of various organisms have been widely reported. nih.gov
Research Gaps and Future Directions in 4 Nonyl Phenol Glucuronide Studies
Unexplored Biotransformation Pathways and Metabolites
While glucuronidation is a primary metabolic route for 4-NP, other biotransformation pathways and their resulting metabolites are not yet fully elucidated. In trout, for instance, besides the predominant 4-Nonyl Phenol-glucuronide, smaller amounts of glucuronide conjugates of ring or side-chain hydroxylated 4-NP have been identified. researchgate.netresearchgate.net This suggests that hydroxylation, followed by glucuronidation, is a secondary but important metabolic pathway.
In humans, a comprehensive metabolic profiling of 4-n-nonylphenol in human liver microsomes identified 21 metabolites, indicating a complex network of biotransformation. nih.gov These included products of hydroxylation and oxidation, highlighting the diversity of metabolic routes beyond simple glucuronidation of the parent compound. nih.gov The identification of these varied metabolites underscores the need for further investigation into their formation, fate, and potential biological activities.
Research has also revealed that in plants, such as wheat cell suspension cultures, 4-n-nonylphenol is metabolized into hydroxylated and dihydroxylated forms, which are then conjugated not only with glucose but also with glucuronic acid. openagrar.de This indicates that glucuronidation as a detoxification mechanism is not limited to animals and that the resulting metabolites in plants can be complex.
Advanced Environmental Monitoring and Modeling Needs
The development of advanced environmental monitoring techniques is crucial for understanding the prevalence and fate of this compound and its parent compound, 4-NP. Current methods often focus on the detection of 4-NP itself, with concentrations in surface waters worldwide ranging from below detection limits to as high as 274 μg/L. researchgate.net However, the presence and concentration of its glucuronide metabolite are less frequently monitored, leading to a potential underestimation of the total environmental burden of 4-NP-related compounds.
Fate and transport models, such as the Water Quality Analysis Simulation Program (WASP), have been employed to predict the distribution of 4-NP in river systems. nih.gov These models consider processes like adsorption and degradation, which have been shown to reduce the dissolved concentrations of 4-NP. nih.gov However, to improve the accuracy of these models, it is essential to incorporate data on the formation and degradation rates of this compound. The development of global fate and transport models for other persistent organic pollutants, like PFAS, demonstrates the feasibility and importance of such comprehensive modeling efforts. ramboll.com
Future monitoring strategies should include the analysis of this compound in various environmental matrices, including water, sediment, and biota. This will provide a more complete picture of the environmental distribution of 4-NP and its metabolites. Furthermore, refining environmental fate models to include the biotransformation dynamics of this compound will enhance their predictive power and aid in risk assessment. researchgate.netmdpi.com
Development of Novel Mechanistic Biomarkers
To better assess exposure and potential health effects, there is a need for the development of novel and specific biomarkers for 4-NP. While this compound itself can be considered a biomarker of exposure, recent research has focused on identifying specific urinary metabolites of 4-NP that are less susceptible to external contamination and have high urinary excretion fractions. nih.gov Two such metabolites, hydroxy-NP (OH-NP) and oxo-NP, have been identified and used to assess NP exposure in children. nih.gov
The vitellogenin (VTG) protein is a widely used biomarker for vertebrate exposure to estrogenic compounds like 4-NP. nih.gov However, the development of more direct and mechanistic biomarkers related to the specific pathways affected by this compound would be beneficial. For instance, investigating the impact of this compound on the expression or activity of UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for its formation, could provide insights into metabolic disruption. noaa.govfrontiersin.org
Future research should focus on identifying and validating a suite of biomarkers that can provide a more comprehensive picture of 4-NP exposure and its potential health implications. This could include not only metabolites but also changes in protein expression or enzyme activity that are directly linked to the toxicological pathways of 4-NP and its glucuronide.
Integrated Multi-Omics Approaches in this compound Research
The application of integrated multi-omics approaches, such as proteomics, metabolomics, and transcriptomics, holds significant promise for advancing our understanding of the biological effects of this compound. nih.gov These technologies can provide a holistic view of the molecular changes that occur in an organism upon exposure, helping to identify key pathways and mechanisms of toxicity. researchgate.net
For example, a multi-omics analysis could be used to identify proteins and metabolites that are differentially expressed or regulated in response to this compound exposure. This could reveal novel targets and pathways affected by the compound, moving beyond the currently known estrogenic effects. Such studies have been successfully applied to understand the complex biological responses to other environmental contaminants and diseases. nih.gov
Future research should leverage these powerful tools to investigate the systemic effects of this compound. By integrating data from different "omics" platforms, researchers can construct a more complete picture of the compound's mode of action and identify potential biomarkers for both exposure and effect.
Bridging In Vitro and In Vivo Research Discrepancies
A significant challenge in toxicology is extrapolating findings from in vitro (laboratory) studies to in vivo (whole organism) effects. For 4-NP and its metabolites, discrepancies between the two research models exist. For instance, while in vitro studies have demonstrated the estrogenic activity of 4-NP, in vivo studies are needed to understand its full physiological impact, which can be influenced by metabolic processes like glucuronidation. nih.govresearchgate.net
Glucuronidation significantly impacts the bioavailability and activity of 4-NP. The metabolite this compound is generally considered to be less biologically active than the parent compound. plos.org However, the potential for deconjugation back to the active form within specific tissues or by gut microbiota raises questions about its long-term effects. Studies on other compounds have shown that predictions of in vivo metabolic clearance from in vitro data can be challenging, with under-predictions being a common issue. nih.gov
To bridge this gap, future research should focus on developing more sophisticated in vitro models that better mimic in vivo conditions, such as co-cultures of different cell types or the use of 3D organoids. Additionally, physiologically based pharmacokinetic (PBPK) models can be used to integrate in vitro data and predict the in vivo fate and effects of this compound more accurately.
Global Distribution and Long-Term Environmental Trajectories
Understanding the global distribution and long-term environmental fate of this compound is essential for assessing its potential for widespread environmental impact. While data on the global presence of 4-NP in various environmental compartments is available, information on its glucuronide metabolite is scarce. nih.gov
The long-term environmental trajectory of this compound, including its persistence, potential for long-range transport, and ultimate fate, is largely unknown. Studies on the long-term effects of 4-NP exposure in animal models have shown impacts on metabolic and reproductive health, but the contribution of its glucuronide metabolite to these effects is not well understood. nih.gov
Future research efforts should include global monitoring programs that specifically target this compound in various ecosystems. Furthermore, long-term studies are needed to investigate the degradation pathways of this metabolite in the environment and its potential to act as a long-term source of the parent compound, 4-NP, through deconjugation.
Compound Information Table
Q & A
Basic: What analytical methods are recommended for detecting and quantifying 4-Nonyl Phenol-glucuronide in biological samples?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Key steps include:
- Sample preparation : Protein precipitation followed by online solid-phase extraction (SPE) to isolate the metabolite .
- Chromatography : Use reversed-phase columns (e.g., C18) with mobile phases optimized for polar glucuronides.
- Detection : Electrospray ionization (ESI) in negative ion mode, monitoring specific transitions (e.g., m/z 270→175 for glucuronide cleavage) .
- Validation : Ensure linearity (0.1–50 mg/L), precision (CV <10%), and recovery (90–110%) .
Advanced: How can regiospecific synthesis challenges in this compound production be addressed?
Answer:
Synthesis requires precise control over glucuronidation sites. Methodological strategies include:
- Protecting groups : Temporarily block non-target hydroxyl groups on the phenolic substrate using acetyl or benzyl groups to direct glucuronidation .
- Glucuronyl donors : Use activated donors like UDP-glucuronic acid (UDP-GA) with recombinant UDP-glucuronosyltransferases (UGTs) to enhance regioselectivity .
- Characterization : Confirm regiochemistry via NMR (e.g., J-coupling in H-NMR for β-linkage) and high-resolution MS .
Basic: What structural characterization techniques are essential for confirming this compound identity?
Answer:
- NMR spectroscopy :
- Mass spectrometry : Confirm molecular ion ([M-H]⁻ at m/z 269.07) and fragmentation patterns (e.g., loss of glucuronic acid, m/z 175) .
- Infrared spectroscopy (IR) : Detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) .
Advanced: How should in vivo studies be designed to track this compound metabolism and excretion?
Answer:
Adhere to rigorous inclusion criteria for translational relevance:
- Model selection : Use disease-free rodents or non-human primates to minimize confounding factors .
- Dosing : Administer 4-Nonylphenol orally or intravenously; collect plasma/urine at timed intervals .
- Analytical rigor : Employ validated LC-MS/MS protocols to distinguish parent compounds from glucuronides .
- Data interpretation : Normalize excretion rates to creatinine and account for enterohepatic recirculation .
Basic: What are critical considerations for sample preparation in glucuronide analysis?
Answer:
- Protein removal : Precipitate proteins with acetonitrile or methanol (1:3 sample:solvent ratio) to avoid matrix interference .
- SPE optimization : Use hydrophilic-lipophilic balance (HLB) cartridges for glucuronide retention; elute with methanol:water (80:20) .
- Stability : Store samples at -80°C to prevent enzymatic hydrolysis of glucuronides .
Advanced: How can isomerization or co-elution of glucuronide metabolites be resolved during analysis?
Answer:
- Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to separate α/β anomers .
- Derivatization : Introduce methyl or trimethylsilyl groups to enhance chromatographic resolution .
- High-resolution MS : Leverage orbitrap or Q-TOF systems to differentiate isomers via exact mass and isotopic patterns .
Basic: What synthetic protocols ensure reproducibility in this compound synthesis?
Answer:
Follow established protocols for glucuronide derivatives:
Protection : Protect phenolic hydroxyl groups with tert-butyldimethylsilyl (TBDMS) .
Coupling : React with methyl (tri-O-acetyl-β-D-glucuronate) in the presence of BF₃·Et₂O .
Deprotection : Remove acetyl groups using methanolic NaOH .
Characterization : Report yields (typically 60–80%), melting points, and spectral data (NMR, IR) .
Advanced: What strategies mitigate matrix effects in LC-MS/MS quantification of glucuronides?
Answer:
- Internal standards : Use stable isotope-labeled analogs (e.g., C₆-4-Nonyl Phenol-glucuronide) to correct for ion suppression .
- Post-column infusion : Monitor matrix effects by infusing glucuronide standards post-column during method development .
- Dilution studies : Validate linearity after diluting samples to reduce interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
